7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7-5-3-11-2-1-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOKXAQITUOCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545120-46-4 | |
| Record name | 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization via Amino Acid Derivatives and Anhydrides
A notable method involves the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid derivatives with butanoic anhydride under reflux conditions. The mechanism proceeds through nucleophilic attack by the amino group on the keto group of the anhydride, followed by elimination of water and subsequent cyclization to form the fused pyrimidinone ring system.
Aminolysis of Oxazinone Intermediates
The oxazinone intermediates (e.g., compound 2 in the referenced studies) react with primary amines under reflux in dioxane to afford substituted pyrano-pyrimidinones. This step involves nucleophilic substitution where the amine opens the oxazinone ring, facilitating the formation of the pyrimidinone ring.
Catalytic Condensation with Malononitrile Derivatives
Reaction Conditions and Yields
Mechanistic Insights
- The initial step involves nucleophilic attack by the amino group on an anhydride carbonyl, leading to amide bond formation.
- Subsequent cyclization occurs via intramolecular nucleophilic substitution or condensation, forming the fused pyrimidinone ring.
- The use of aqueous ammonia facilitates ring closure by providing nucleophilic nitrogen sources.
- Aminolysis of oxazinone intermediates by primary amines proceeds via ring opening and rearrangement to the pyrimidinone structure.
Spectroscopic and Analytical Data Supporting Preparation
- IR Spectroscopy: Characteristic carbonyl absorption bands for the pyrimidinone ring appear around 1668–1674 cm⁻¹, confirming ring formation.
- ¹H NMR Spectroscopy: Signals corresponding to NH protons in the pyrimidine ring are observed as broad singlets near 12.6 ppm, indicative of the pyrimidinone NH group.
- Elemental Analysis: Consistent carbon, hydrogen, nitrogen, and sulfur content confirms the purity and correct composition of synthesized compounds.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one undergoes a variety of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophilic and electrophilic substitution reactions depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, dichromate salts.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenation agents, sulfonation agents, strong acids or bases.
Major Products: The major products formed from these reactions depend on the reaction pathway. For example, oxidation might yield pyranopyrimidinones, while reduction could result in fully saturated derivatives. Substitution reactions could introduce a variety of functional groups such as halides, sulfates, or nitrates.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. Studies have shown that modifications to the pyrano-pyrimidine scaffold can enhance antibacterial and antifungal activities. For instance, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Antitumor Properties
The compound has also been investigated for its antitumor activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been suggested that the compound can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Utility
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing more complex molecules. For example, it can be used in the synthesis of novel heterocycles and as a precursor for biologically active compounds .
Catalytic Applications
The compound has been explored for its catalytic properties in organic reactions. Its structural features allow it to function effectively as a catalyst or co-catalyst in various reactions, including cycloadditions and cross-coupling reactions .
Agricultural Sciences
Pesticidal Properties
Recent studies have indicated that this compound exhibits pesticidal properties. Research has focused on its potential use as a natural pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens . This application is particularly relevant in sustainable agriculture practices.
Case Studies
Mechanism of Action
The mechanism by which 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to enzymes, receptors, or nucleic acids, altering their activity.
Pathways Involved: This interaction can trigger signaling pathways that lead to biological effects such as inhibition of cell proliferation, modulation of immune response, or induction of cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- Core Structure: Replaces the pyran oxygen with sulfur, forming a thiophene ring fused to pyrimidinone.
- Key Examples: 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1418131-86-8) . 3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, used in antitumor agents .
- Biological Activity : Broad-spectrum applications, including antibacterial , antifungal , and anticancer activities.
- Advantage : Enhanced electronic properties due to sulfur’s polarizability, improving target binding in some cases .
Pyrido[4,3-d]pyrimidin-4(1H)-one Derivatives
- Core Structure : Incorporates a pyridine ring instead of pyran.
- Example: 7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one, studied for BET bromodomain inhibition .
- Key Feature : The N-acetylated pyrido moiety enhances selectivity for BET BDII domains .
Indolo-Pyrano-Pyrimidinone Derivatives
- Core Structure: Fuses an indole ring to the pyrano-pyrimidinone system.
- Example: 5,6-Dihydro-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-indolo[2',3':5,6]pyrano[2,3-d]pyrimidin-4(3H)-one .
- Application: Explored for anti-proliferative activity; solvent choice (e.g., methanol vs. acetonitrile) significantly impacts synthesis yield .
Substituent Effects on Activity
Biological Activity
7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₇H₈N₂O₂
- Molecular Weight : 152.15 g/mol
- CAS Number : 1545120-46-4
Recent studies indicate that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular processes. For instance, certain derivatives have been shown to inhibit SIRT2 (Sirtuin 2), a protein implicated in neurodegenerative diseases like Parkinson's. Inhibition of SIRT2 leads to neuroprotective effects by preventing neuronal cell death in models of Parkinson's disease .
Biological Activities
- Neuroprotective Effects :
- Anticancer Activity :
Table 1: Summary of Biological Activities
| Compound | Activity Type | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| ICL-SIRT078 | Neuroprotection | N27 | Not specified | |
| Compound X | Anticancer (MCF-7) | MCF-7 | 0.46 ± 0.04 | |
| Compound Y | Anticancer (NCI-H460) | NCI-H460 | 14.31 ± 0.90 |
Detailed Findings from Research
-
Neuroprotection :
- A study identified a selective SIRT2 inhibitor that demonstrated significant protective effects in neuronal models, suggesting that derivatives of pyrano[4,3-d]pyrimidinones could be developed into therapeutic agents for neurodegenerative diseases.
-
Anticancer Properties :
- Research highlighted that specific derivatives exhibited potent anticancer activity across several cell lines including MCF-7 and NCI-H460, with varying IC₅₀ values that suggest different levels of efficacy depending on the compound structure.
Q & A
Q. What are the standard synthetic protocols for 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, pyrano-pyrimidinone derivatives are synthesized via condensation of barbituric acid analogs with aldehydes or ketones under acidic or solvent-mediated conditions . Solvent choice (e.g., acetic acid, methanol) and temperature (110–115°C) significantly impact yield, as demonstrated in studies where acetic anhydride improved cyclization efficiency . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Characterization relies on:
- NMR : - and -NMR to confirm ring fusion and substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl signals at δ 160–180 ppm) .
- Mass Spectrometry : HRMS or ESI-MS for molecular ion validation (e.g., [M+H] peaks matching CHNO) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. How is the bicyclic structure of this compound validated computationally?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict bond angles and dihedral angles, which align with X-ray crystallography data (e.g., fused pyran-pyrimidine rings with ~120° bond angles) . Software like Gaussian or ORCA can simulate IR and UV-Vis spectra for comparison with experimental data .
Advanced Research Questions
Q. How can solvent effects and catalyst systems be optimized for scalable synthesis?
Systematic screening using Design of Experiments (DoE) is critical. For example:
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Acetic acid | None | 65 | |
| t-BuOH | p-TsOH | 78 | |
| MeCN | FeCl | 82 | |
| Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >75% . |
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Dose-Response Analysis : Test across concentrations (1–100 µM) to identify IC values .
- Structural Modifications : Introduce substituents (e.g., -NO, -CH) to enhance activity. For example, 5-(4-nitrophenyl) analogs showed 2× higher antimicrobial activity than unsubstituted derivatives .
- Target Validation : Use molecular docking (AutoDock Vina) to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) .
Q. How can computational models predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME or admetSAR evaluate LogP (lipophilicity), CYP450 inhibition, and Ames toxicity .
- Metabolic Pathway Mapping : CYP3A4-mediated oxidation is a major pathway; introduce electron-withdrawing groups to reduce susceptibility .
Q. What experimental and theoretical methods validate reaction mechanisms (e.g., cyclization vs. ring-opening)?
- Kinetic Studies : Monitor intermediates via in-situ FTIR or -NMR to identify rate-determining steps .
- Isotopic Labeling : -labeling confirms oxygen incorporation during cyclization .
- DFT Transition State Analysis : Identify energy barriers for key steps (e.g., 25 kcal/mol for pyran ring closure) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
